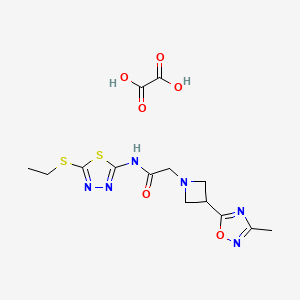![molecular formula C27H27N3O3 B2741105 3-(4-(dimethylamino)phenyl)-2,5-di-o-tolyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005272-61-6](/img/structure/B2741105.png)
3-(4-(dimethylamino)phenyl)-2,5-di-o-tolyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(dimethylamino)phenyl)-2,5-di-o-tolyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a synthetic organic compound. This compound features a complex structure incorporating pyrrolo[3,4-d]isoxazole and aromatic moieties. Due to its intricate framework, it finds niche applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(dimethylamino)phenyl)-2,5-di-o-tolyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione typically involves multi-step organic synthesis starting from commercially available precursors. The key steps include cyclization reactions to form the dihydro-2H-pyrrolo[3,4-d]isoxazole ring system and subsequent functional group manipulations to introduce the dimethylamino and o-tolyl substituents.
Industrial Production Methods: While the compound can be synthesized in research laboratories, large-scale production would require optimization of reaction conditions to enhance yields and minimize by-products. Industrial synthesis might employ continuous flow reactors to improve efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: It undergoes oxidation reactions, possibly involving the aromatic rings or the nitrogen-containing moiety.
Reduction: Specific functional groups within the compound could be targets for reduction under suitable conditions.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed: Reaction products would vary depending on the reaction type, but could include oxidized or reduced analogs and substituted derivatives with altered electronic or steric properties.
Applications De Recherche Scientifique
Chemistry: In synthetic organic chemistry, this compound serves as a building block for creating complex molecules. Researchers explore its derivatives for potential utility in materials science.
Biology and Medicine: Studies investigate its potential as a pharmacophore, a part of a molecule responsible for its biological action. It might interact with biological targets, suggesting uses in drug design and development.
Mécanisme D'action
The compound may interact with biological macromolecules through a variety of mechanisms. Possible interactions include binding to enzymes or receptors, altering their function. Its aromatic and functional group-rich structure offers multiple points of interaction at the molecular level.
Comparaison Avec Des Composés Similaires
Compared to structurally related compounds, 3-(4-(dimethylamino)phenyl)-2,5-di-o-tolyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione stands out for its specific combination of functional groups and ring systems. Similar compounds might include other substituted dihydro-2H-pyrrolo[3,4-d]isoxazole derivatives, each differing in the nature and position of substituents:
3-(4-(dimethylamino)phenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione: with phenyl instead of o-tolyl groups.
3-(4-(methylamino)phenyl)-2,5-di-o-tolyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione: where the dimethylamino group is replaced with a methylamino group.
Conclusion
This compound is a complex and versatile compound with significant potential in various fields of scientific research. Its unique structure allows for diverse applications, from synthetic chemistry to potential medical uses, making it a subject of continued study and interest.
Propriétés
IUPAC Name |
3-[4-(dimethylamino)phenyl]-2,5-bis(2-methylphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3/c1-17-9-5-7-11-21(17)29-26(31)23-24(19-13-15-20(16-14-19)28(3)4)30(33-25(23)27(29)32)22-12-8-6-10-18(22)2/h5-16,23-25H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKSZEJINJBVJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4C)C5=CC=C(C=C5)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(1,4-Dimethylindol-3-yl)ethyl]prop-2-enamide](/img/structure/B2741022.png)
![3-(7-chloro-1-{[(3,5-difluorophenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(propan-2-yl)propanamide](/img/structure/B2741023.png)

![4-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B2741025.png)
![N-(5-chloro-2-methylphenyl)-2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2741027.png)
![2-[n-(4-Methyl-1,3-thiazol-2-yl)amino]pyrimidine](/img/structure/B2741028.png)
![3-[(acetyloxy)imino]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2741029.png)
![6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2741030.png)

![N-(3-((1R,5S)-4'-cyclopropyl-5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-8-yl)-1-phenylpropyl)-4-methylpiperazine-1-carboxamide](/img/structure/B2741034.png)
![1-Iodo-3-(4-methoxybutyl)bicyclo[1.1.1]pentane](/img/structure/B2741035.png)
![10-(2,5-dimethylbenzenesulfonyl)-N-(3-ethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2741039.png)
![N-[cyano(2,3-dimethoxyphenyl)methyl]-2-(5-methylthiophen-2-yl)acetamide](/img/structure/B2741040.png)

